Triallylsilane
Overview
Description
Triallylsilane is an organosilicon compound with the molecular formula C9H16Si . It has an average mass of 152.309 Da and a mono-isotopic mass of 152.102127 Da .
Synthesis Analysis
Triallylsilane can be synthesized from allylmagnesium chloride . Other methods include a palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors . This reaction proceeds smoothly under mild and neutral conditions and is suitable for the synthesis of regio- and stereodefined allylsilanes .
Molecular Structure Analysis
The molecular structure of triallylsilane consists of a silicon atom bonded to three allyl groups and one hydrogen atom . The systematic name for this compound is Triallylsilane .
Chemical Reactions Analysis
Triallylsilane can participate in various chemical reactions. For instance, it can undergo peroxide crosslinking in the presence of triallylcyanurate . The Si-H bond in triallylsilane is reactive, which makes it a valuable reagent in organic synthesis .
Physical And Chemical Properties Analysis
Triallylsilane is a colorless liquid with a boiling point of 166.5±9.0 °C at 760 mmHg . It has a vapor pressure of 2.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.6±3.0 kJ/mol . The flash point is 49.7±14.0 °C .
Scientific Research Applications
- "Rh-catalyzed 1,4-addition of triallyl(aryl)silanes to α,β-unsaturated carbonyl compounds" by Kamei, T., Uryu, M., & Shimada, T. (2016). This study discusses the development of Rhodium (Rh)-catalyzed 1,4-addition of triallyl(aryl)silane to α,β-unsaturated carbonyl compounds. It highlights that triallyl(aryl)silanes are used as air- and moisture-stable silicon nucleophiles. The paper also notes that allylsilanes are converted to silanols in situ and undergo transmetalation, accepting a wide range of functionalized triallyl(aryl)silane and α,β-unsaturated carbonyl compounds (Kamei, Uryu, & Shimada, 2016).
Safety And Hazards
properties
InChI |
InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJDHCMHJLNUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triallylsilane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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